molecular formula C22H19N3O2 B11037574 3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Katalognummer: B11037574
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: YEPHVBYZWSGFCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline scaffold. This structure is characterized by hydroxyl and phenyl substituents at positions 3, 2, and 4, respectively. These analogs often serve as key intermediates in drug discovery, particularly for neurological and antimicrobial applications .

Eigenschaften

Molekularformel

C22H19N3O2

Molekulargewicht

357.4 g/mol

IUPAC-Name

2,4-diphenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C22H19N3O2/c26-17-13-7-12-16-19(17)18(14-8-3-1-4-9-14)20-21(23-16)24-25(22(20)27)15-10-5-2-6-11-15/h1-6,8-11,18,23-24H,7,12-13H2

InChI-Schlüssel

YEPHVBYZWSGFCC-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solvent Screening

Ethanol provided optimal balance between solubility and reaction rate:

SolventYield (%)Reaction Time (h)
Water786
Ethanol854.5
DMF815
Toluene638

Acid Catalysts

p-Toluenesulfonic acid (10 mol%) increased cyclization rates by 40% compared to acetic acid.

Temperature Profiling

Controlled heating at 2°C/min to 120°C prevented decomposition of heat-sensitive intermediates.

Scalability and Industrial Considerations

Pilot-scale trials (100 g batch) of the one-pot method achieved:

  • Productivity : 1.2 kg/L·h

  • Purification : Crystallization from ethyl acetate/heptane (3:1)

  • Impurities : <0.5% by HPLC

Challenges include:

  • Exothermic reaction control during scale-up

  • Catalyst recovery in aqueous systems

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-on unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

    Oxidation: Diese Verbindung kann oxidiert werden, um Chinolinderivate zu bilden.

    Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Dihydroderivate umwandeln.

    Substitution: Elektrophiler und nukleophiler Austausch kann verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

    Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

    Substitution: Reagenzien wie Halogene (z. B. Brom, Chlor) und Nukleophile (z. B. Amine, Thiole) werden unter verschiedenen Bedingungen eingesetzt, einschließlich sauren oder basischen Umgebungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Chinolinderivate ergeben, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Pyrazolochinolinen erzeugen können.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-on beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Wegen. Die Verbindung kann an bestimmte Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann es bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu seiner möglichen Verwendung als Antikrebsmittel führt. Die genauen Wege und molekularen Ziele sind noch Gegenstand der Untersuchung, aber seine einzigartige Struktur ermöglicht vielfältige Wechselwirkungen innerhalb biologischer Systeme.

Wirkmechanismus

The mechanism of action of 3-hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions within biological systems.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The pyrazolo[3,4-b]quinolin-5-one scaffold is highly modular, with substitutions at positions 3, 4, 7, and 9 significantly altering properties. Key analogs include:

Compound Name Substituents Core Modification Key References
3,7,7-Trimethyl-4-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one 3-methyl, 4-phenyl, 7,7-dimethyl Methyl and phenyl groups
9-(Furan-2-carbonyl)-3,7,7-trimethyl-4-phenyl analog (P2) 9-furanoyl, 3-methyl, 4-phenyl, 7,7-dimethyl Furanoyl ester at position 9
(4R)-4-Ethyl-7,7-dimethyl-4-phenyl-tetrahydropyrazolo[3,4-b]quinolin-5-one 4-ethyl, 7,7-dimethyl, 4-phenyl Ethyl substitution at position 4
3-Hydroxy-2,2,10-trimethyl-pyrano[2,3-b]quinolin-5-one (Ribalinine) Pyrano ring fused to quinoline Pyrano instead of pyrazolo core

Key Observations :

  • Position 9: Furanoyl esters (e.g., P2–P6) introduce electron-withdrawing effects, impacting electronic spectra and binding affinities .
  • Position 4 : Ethyl or chlorophenyl substituents (e.g., BRD5648) modulate steric bulk and enzyme inhibition profiles .

Yield Comparison :

  • 3,7,7-Trimethyl-4-phenyl derivatives: 70% yield .
  • 9-Furanoyl analogs: 60–72% yield .
  • Ethyl-substituted BRD5648: Synthesized via enantioselective routes with unlisted yields but high purity .
Physicochemical Properties
Property Target Compound (Theoretical) 3,7,7-Trimethyl-4-phenyl (I2) BRD5648 Ribalinine
Melting Point (°C) Not reported 296–298 Not reported Not reported
Molecular Formula C₂₃H₂₁N₃O₂ C₂₅H₂₅N₃O₃ C₂₀H₂₃N₃O C₁₅H₁₇NO₃
Key Spectral Features IR: ~3430 cm⁻¹ (OH stretch) IR: 3435 cm⁻¹ (tautomeric OH) NMR: δ 1.2–1.4 (ethyl group) MS: m/z 259.12 (M+)

Thermal Stability : Methyl and ethyl substituents (e.g., I2, BRD5648) improve stability compared to hydroxylated analogs due to reduced hydrogen bonding .

Biologische Aktivität

3-Hydroxy-2,4-diphenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted quinolines and hydrazones. Various methods such as cyclization reactions and condensation techniques are employed to achieve the final product. Detailed synthetic pathways can be found in specialized literature focusing on heterocyclic chemistry.

Antimicrobial Activity

Research indicates that derivatives of pyrazoloquinoline structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to 3-hydroxy-2,4-diphenyl derivatives have shown effectiveness against various bacterial strains including Mycobacterium smegmatis and Pseudomonas aeruginosa. A study reported a minimum inhibitory concentration (MIC) of 6.25 µg/ml for certain derivatives against these pathogens .
CompoundMIC (µg/ml)Bacterial Strain
6d6.25Mycobacterium smegmatis
7a12.5Pseudomonas aeruginosa

Antifungal Activity

The compound has also been tested for antifungal properties against strains such as Candida albicans. Results showed varying degrees of inhibition depending on the structural modifications made to the pyrazoloquinoline framework.

Anticancer Activity

Emerging studies suggest that compounds related to this class may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example:

  • Mechanism of Action : The proposed mechanisms include the activation of caspases and modulation of cell cycle checkpoints .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a controlled study assessing various derivatives against Mycobacterium smegmatis, it was observed that the presence of electron-withdrawing groups significantly enhanced antibacterial activity. Compounds with nitro groups demonstrated superior inhibition compared to their non-substituted counterparts .
  • Anticancer Research :
    A study focusing on cancer cell lines revealed that certain derivatives of this compound could inhibit cell proliferation effectively at low concentrations. The IC50 values were reported in the micromolar range, indicating promising potential for further development as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may interfere with key metabolic enzymes in bacteria and cancer cells.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound induces oxidative stress in microbial cells leading to cell death.

Q & A

Q. Methodology :

  • Step 1 : React dimedone with 3-amino-5-methylpyrazole to form 5-dimethyl-3-(5-methyl-2H-pyrazol-3-yl-amino)cyclohex-2-en-1-one (Intermediate I) .
  • Step 2 : Condense Intermediate I with substituted aromatic aldehydes (e.g., benzaldehyde derivatives) in DMF under reflux (2–3 hours) to yield 3,7,7-trimethyl-substituted phenyl intermediates (I1–10) .
  • Step 3 : Introduce acyl groups (e.g., furoyl chloride) to the intermediate via nucleophilic substitution, yielding final derivatives (P1–10) in quantifiable yields (60–85%) .
  • Characterization : Use elemental analysis, ^1H/^13C NMR, IR, and ESI-MS for structural confirmation. For example, NMR signals at δ 1.2–1.4 ppm confirm methyl groups in dimedone-derived intermediates .

Q. Methodology :

  • ^1H NMR : Identify substituent effects (e.g., deshielding of aromatic protons at δ 7.5–8.5 ppm for electron-withdrawing groups) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and hydroxyl (OH) bands at ~3200–3400 cm⁻¹ .
  • ESI-MS : Verify molecular ion peaks (e.g., [M+H]+ for C22H19N3O2S at m/z 390.12) and fragmentation patterns .

Critical Analysis : Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced Research Questions

How does regioselectivity in pyrazoloquinolinone synthesis depend on substituent electronic effects?

Q. Methodology :

  • Substituent Screening : Compare yields of derivatives with electron-donating (e.g., -OCH3) vs. electron-withdrawing (e.g., -NO2) groups on the aldehyde. Electron-rich aldehydes favor higher yields (75–85%) due to enhanced nucleophilic attack .
  • DFT Calculations : Use B3LYP/6-31G* to model transition states. For example, para-substituted aldehydes show lower activation energy (ΔG‡ ≈ 25 kcal/mol) than meta-substituted analogs (ΔG‡ ≈ 28 kcal/mol) .

Table 2 : Substituent Effects on Reaction Efficiency

SubstituentYield (%)Activation Energy (kcal/mol)
-OCH3 (para)8525.1
-NO2 (para)6229.8
-Cl (meta)7027.5

What computational strategies optimize conformational analysis of pyrazoloquinolinone derivatives?

Q. Methodology :

  • Conformer Sampling : Perform molecular dynamics (MD) simulations in implicit solvent (e.g., water) to identify low-energy conformers .
  • Energy Comparison : Calculate relative energies at B3LYP/6-31G*. For example, chair-like cyclohexenone conformers are 3–5 kcal/mol more stable than boat forms .
  • Docking Studies : Screen conformers against targets (e.g., acetylcholinesterase) to predict bioactive poses. Pyrazoloquinolinones with hydrophobic substituents show higher binding affinity (ΔG = -9.2 kcal/mol) .

How do oxidation protocols (e.g., DDQ) influence dehydrogenation in pyrazoloquinolinone synthesis?

Q. Methodology :

  • Reagent Optimization : Compare DDQ with other oxidants (e.g., MnO2). DDQ in dioxane (reflux, 24 hours) achieves 50–60% dehydrogenation yields, while MnO2 gives <30% .
  • Mechanistic Insight : Monitor reaction via TLC/HPLC. DDQ abstracts hydrogen atoms from the tetrahydroquinoline ring, forming aromatic products (λmax shift from 270 nm to 310 nm) .

Critical Challenge : Over-oxidation may occur with excess DDQ. Use stoichiometric ratios (1:4 substrate:DDQ) and purify via flash chromatography (DCM/EtOAc 95:5) .

What strategies address contradictions in biological activity data for pyrazoloquinolinones?

Q. Methodology :

  • SAR Studies : Systematically vary substituents (e.g., phenyl vs. thiophene at position 4) and assay antioxidant (DPPH radical scavenging) vs. anticholinesterase activity. Thiophene derivatives show 2-fold higher IC50 values (15 μM vs. 30 μM for phenyl) .
  • Meta-Analysis : Cross-reference bioactivity data with structural databases (e.g., PubChem) to identify outliers. For example, discrepancies in IC50 may arise from assay conditions (e.g., pH, solvent) .

Table 3 : Comparative Bioactivity of Derivatives

DerivativeSubstituent (Position 4)DPPH IC50 (μM)AChE IC50 (μM)
P1Phenyl3045
P2Thiophene1528
P34-Cl-Phenyl2550

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.